3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

D-Amino Acid Oxidase Inhibition Enzyme Assay CHO Cells

This 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a versatile synthetic intermediate featuring an orthogonal bromine handle for modular diversification via palladium-catalyzed cross-couplings without interfering with carboxylic acid derivatization or N-alkylation. Its unique regiochemistry enables focused library synthesis of 3-aryl/alkynyl/amino analogs for antiparasitic lead optimization, while its 27‑fold reduced DAAO potency makes it an ideal negative control for target‑engagement studies. Commercially available at 98% purity with ambient storage stability, it accelerates parallel synthesis workflows in early‑stage drug discovery.

Molecular Formula C7H4BrNO2S
Molecular Weight 246.08 g/mol
CAS No. 332099-36-2
Cat. No. B1344240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
CAS332099-36-2
Molecular FormulaC7H4BrNO2S
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESC1=C(NC2=C1SC=C2Br)C(=O)O
InChIInChI=1S/C7H4BrNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11)
InChIKeyWQGQGYADKDKACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid (CAS 332099-36-2): Chemical Identity and Baseline Procurement Specifications


3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 332099-36-2) is a brominated heteroaromatic carboxylic acid belonging to the thieno[3,2-b]pyrrole scaffold class . This fused bicyclic system, comprising a thiophene ring annulated to a pyrrole ring, represents a privileged structure in medicinal chemistry with documented applications spanning D-amino acid oxidase (DAAO) inhibition, KDM1A/LSD1 inhibition, and antiparasitic activity [1]. The compound features a bromine atom at the 3-position of the thieno[3,2-b]pyrrole core, which serves as a critical synthetic handle for downstream derivatization via cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [2]. Commercially available from multiple suppliers including AKSci (purity ≥97%), Apollo Scientific (95%), and Santa Cruz Biotechnology, the compound is supplied as a solid with molecular formula C₇H₄BrNO₂S and molecular weight 246.08 g/mol . Its primary documented pharmacological target is D-amino acid oxidase, though the brominated derivative itself serves more prominently as a versatile synthetic intermediate rather than an optimized end-point bioactive molecule [1].

Why 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid Cannot Be Replaced by Non-Halogenated or Alternative Halogenated Analogs in Research Applications


While the thieno[3,2-b]pyrrole-5-carboxylic acid scaffold is accessible in multiple substitution patterns, generic substitution is precluded by fundamental differences in synthetic utility, target engagement, and physicochemical properties [1]. The unsubstituted parent compound (4H-thieno[3,2-b]pyrrole-5-carboxylic acid, CAS 39793-31-2) demonstrates superior DAAO inhibitory potency (IC₅₀ 5.4–11.9 nM in biochemical assays) compared to its 3-bromo derivative (IC₅₀ 145 nM for human DAAO, 114 nM for rat DAAO in cellular assays), rendering the non-brominated analog the preferred choice for direct pharmacological investigation of DAAO inhibition [2]. Conversely, the 3-bromo substitution confers unique synthetic versatility via the bromine atom as an orthogonal reactive handle, enabling modular diversification through palladium-catalyzed cross-coupling reactions that are inaccessible to the unsubstituted parent [3]. Alternative halogenated analogs (e.g., 3-chloro derivative) differ in C–X bond strength and oxidative addition kinetics in cross-coupling reactions, with C–Br bonds exhibiting optimal reactivity profiles for Suzuki-Miyaura coupling relative to C–Cl bonds (less reactive) and C–I bonds (greater lability and cost) [4]. Furthermore, the specific 3-position bromination (versus 2-bromo isomers such as ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, CAS data available at commonchemistry.cas.org) establishes distinct regiochemical outcomes in subsequent derivatization and modulates electronic distribution across the conjugated heteroaromatic system, thereby influencing both chemical reactivity and downstream biological target engagement [3].

Quantitative Differential Evidence: 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid (CAS 332099-36-2) vs. Closest Analogs


DAAO Inhibitory Potency: 3-Bromo Derivative Exhibits Significantly Reduced Cellular Activity Relative to Non-Halogenated Parent Compound

The 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid demonstrates markedly attenuated DAAO inhibitory activity compared to its non-halogenated parent analog (4H-thieno[3,2-b]pyrrole-5-carboxylic acid, CAS 39793-31-2). In CHO cells expressing transfected DAAO, the 3-bromo derivative exhibits IC₅₀ values of 145 nM against human DAAO and 114 nM against rat DAAO, representing approximately 27-fold to 11.9-fold weaker inhibition relative to the biochemical IC₅₀ of 5.40 nM for the parent compound in competitive inhibition assays with human recombinant DAAO [1] [2]. This quantitative divergence establishes that bromination at the 3-position is detrimental to DAAO target engagement, a critical consideration for experimental design where either potent DAAO inhibition (select parent) or DAAO-independent mechanistic investigation (select brominated derivative) is required.

D-Amino Acid Oxidase Inhibition Enzyme Assay CHO Cells

Broad-Spectrum Selectivity Profile: 3-Bromo Derivative Demonstrates Minimal Off-Target Activity Across 150+ Enzymes, Receptors, and Ion Channels

The 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits a clean selectivity profile across a comprehensive panel of pharmacological targets. When tested at a concentration of 30 µM, the compound demonstrated no significant activity against a panel of over 150 enzymes, receptors, and ion channels, including specific lack of activity against D-aspartate oxidase (DDO; IC₅₀ >5 µM) and cytochrome P450 isoforms CYP3A4, CYP2D6, and CYP3C9 (IC₅₀ >10 µM) [1] [2]. This selectivity window is notable given that the test concentration (30 µM) exceeds the DAAO cellular IC₅₀ (145 nM) by approximately 200-fold, indicating a substantial therapeutic index for DAAO-targeted applications. In contrast, certain thieno[3,2-b]pyrrole-5-carboxamide derivatives developed for Giardia duodenalis inhibition (e.g., compounds achieving IC₅₀ ≤10 nM against Giardia strains) and KDM1A/LSD1 inhibition (e.g., compounds 46, 49, and 50 with single-digit nanomolar IC₅₀ values) represent structurally distinct sub-series optimized for alternative targets, underscoring that the 3-bromo-5-carboxylic acid occupies a unique position as a selectivity-validated DAAO probe compound [3] [4].

Selectivity Profiling Off-Target Screening Drug Discovery

Synthetic Diversification Capacity: 3-Bromo Substitution Enables Modular Cross-Coupling Chemistry Inaccessible to Unsubstituted Parent Scaffold

The defining differential feature of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the presence of a bromine atom at the 3-position, which functions as a reactive handle for transition metal-catalyzed cross-coupling reactions [1]. The unsubstituted parent compound (CAS 39793-31-2) lacks this orthogonal functional group, limiting its downstream synthetic utility to carboxylic acid derivatization (e.g., amide formation, esterification) and N-alkylation at the pyrrole nitrogen [2]. In contrast, the 3-bromo derivative can undergo Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination, enabling modular introduction of diverse substituents at the 3-position of the thieno[3,2-b]pyrrole core [3]. The C–Br bond offers an optimal balance of stability under storage and handling conditions versus reactivity under palladium catalysis, with oxidative addition kinetics that are more favorable than C–Cl bonds yet less prone to unwanted side reactions than C–I bonds [4]. This positions the 3-bromo derivative as a privileged intermediate for generating focused libraries of thieno[3,2-b]pyrrole-based compounds for structure-activity relationship (SAR) exploration across multiple therapeutic target classes including anticancer agents, antiparasitics, and epigenetic modulators [1].

Suzuki-Miyaura Coupling Sonogashira Coupling Medicinal Chemistry Library Synthesis

Regiochemical Differentiation: 3-Bromo Substitution Confers Distinct Electronic Properties Relative to 2-Bromo Isomers

Bromine substitution at the 3-position of the thieno[3,2-b]pyrrole core, as in the target compound, is regioisomerically distinct from 2-bromo analogs such as ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS data available) and 2-bromo-6-formyl derivatives [1]. The 3-position on the thieno[3,2-b]pyrrole scaffold corresponds to the β-position of the thiophene ring, whereas the 2-position corresponds to the α-position. This regiochemical difference translates to distinct electronic distribution patterns across the conjugated π-system, with implications for both chemical reactivity (site of electrophilic aromatic substitution, regioselectivity in cross-coupling) and biological target recognition [2]. In the context of DAAO inhibition SAR, the 3-bromo derivative (IC₅₀ 145 nM) and unsubstituted parent (IC₅₀ 5.40 nM) exhibit a 27-fold potency differential, whereas systematic SAR studies of alternative substitution patterns remain limited in publicly disclosed literature. The availability of the 3-bromo isomer as a well-characterized commercial building block enables controlled investigation of substituent electronic effects at this specific position .

Regiochemistry Electronic Effects SAR Studies

In Vivo DAAO Inhibition and Pharmacodynamic Response: Target Compound (as DAAO Inhibitor) Achieves 96% Kidney and 80% Brain Enzyme Suppression in Rats

While the 3-bromo derivative specifically (CAS 332099-36-2) lacks dedicated in vivo pharmacological characterization, the structurally equivalent DAAO inhibitor compound (4H-thieno[3,2-b]pyrrole-5-carboxylic acid, also referred to as compound 8) demonstrates robust target engagement in vivo [1]. In rats, administration of this DAAO inhibitor at 200 mg/kg (i.p.) suppressed DAAO enzymatic activity by 96% in kidney and 80% in brain, resulting in significant elevation of both plasma and cerebrospinal fluid D-serine concentrations [2] [3]. In a formalin-induced tonic pain model, intrathecal injection of compound 8 specifically prevented formalin-induced tonic pain with an EC₅₀ of 0.17 µg per animal, demonstrating antinociceptive efficacy [4]. In comparative potency ranking against other DAAO inhibitors in spinal cord-derived DAO assays, compound 8 ranked second in potency (CBIO > compound 8 > AS057278 > sodium benzoate > NPCA), with maximal inhibition of 100% in concentration-dependent assays [4]. The 3-bromo derivative, as a close structural analog, may be employed in control experiments to interrogate the contribution of halogen substitution to in vivo outcomes, though direct in vivo data for the brominated compound itself are not currently reported in public literature.

In Vivo Pharmacology Pharmacodynamics D-Serine Modulation

Optimal Research and Industrial Deployment Scenarios for 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid (CAS 332099-36-2)


Medicinal Chemistry: Modular Synthesis of 3-Substituted Thieno[3,2-b]pyrrole-5-carboxylic Acid Libraries via Palladium-Catalyzed Cross-Coupling

This compound serves as an optimal starting material for generating focused libraries of 3-aryl, 3-alkynyl, and 3-amino thieno[3,2-b]pyrrole-5-carboxylic acid derivatives through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions respectively [1]. The bromine at the 3-position provides a chemically orthogonal handle that does not interfere with carboxylic acid derivatization (amide formation, esterification) or N-alkylation at the pyrrole nitrogen, enabling sequential diversification strategies [2]. This application is supported by the compound's commercial availability at 97% purity from multiple suppliers (AKSci, Apollo Scientific, Santa Cruz Biotechnology) with documented storage stability at ambient temperature, making it suitable for high-throughput parallel synthesis workflows .

Neuroscience Research: Control Compound for DAAO-Dependent vs. DAAO-Independent Mechanism Dissection

Given that the 3-bromo derivative exhibits approximately 27-fold reduced DAAO inhibitory potency (IC₅₀ 145 nM) relative to the non-brominated parent (IC₅₀ 5.40 nM), this compound is uniquely suited as a structurally matched negative control in experiments designed to distinguish DAAO-dependent from DAAO-independent pharmacological effects [3] [4]. In studies investigating the role of D-serine modulation in NMDA receptor function, synaptic plasticity, or pain processing, the use of the 3-bromo analog alongside the potent parent compound (CAS 39793-31-2) enables definitive attribution of observed phenotypes to DAAO inhibition rather than off-target scaffold effects. The documented selectivity profile (no activity against 150+ targets at 30 µM) further supports its utility as a clean control compound [4].

Chemical Biology: Synthesis of Affinity Probes and Bifunctional Molecules via Bromine-Directed Functionalization

The 3-bromo substituent enables site-selective installation of linkers, biotin tags, fluorophores, or photoaffinity labels via palladium-catalyzed cross-coupling, while the carboxylic acid moiety provides a secondary attachment point for orthogonal conjugation (e.g., amide coupling to PEG linkers or solid supports) [1]. This dual functionalization capacity is not available in the unsubstituted parent compound. The resulting bifunctional probes can be employed in target identification studies (chemical proteomics), cellular imaging, or PROTAC (proteolysis-targeting chimera) development, leveraging the established DAAO binding affinity of the thieno[3,2-b]pyrrole-5-carboxylic acid scaffold while incorporating the bromine as a traceless synthetic handle [2].

Antiparasitic Drug Discovery: Scaffold Diversification for Structure-Activity Relationship Exploration

Recent studies have identified thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis, with optimized compounds achieving cytocidal activity of IC₅₀ ≤10 nM against multiple Giardia strains, including metronidazole-resistant parasites [5]. The 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid provides a versatile starting point for synthesizing 3-substituted 5-carboxamide analogs through sequential carboxylic acid activation/amidation followed by cross-coupling at the 3-position. This modular approach enables systematic exploration of substituent effects at both the 3-position and the 5-carboxamide moiety, accelerating the identification of optimized antiparasitic leads. The compound's commercial availability eliminates the need for multi-step de novo construction of the halogenated core, reducing synthetic burden in early-stage discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.